

1H-imidazole-2-carbaldehyde basic properties and structure

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Compound of Interest

Compound Name: 1H-imidazole-2-carbaldehyde

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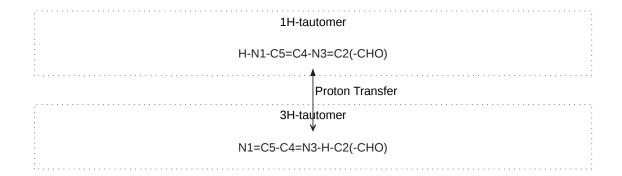
Core Structure and Isomerism

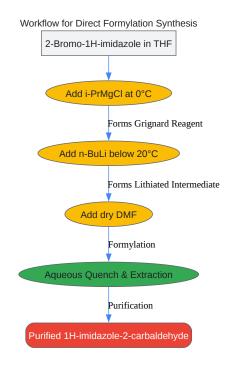
1H-imidazole-2-carbaldehyde is an organic compound featuring an imidazole ring substituted with a carbaldehyde group at the C2 position.[1] The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms.[2] Its structure is characterized by the potential for prototropic tautomerism, where the proton on the nitrogen atom can shift between the N1 and N3 positions. This dynamic equilibrium is a critical aspect of its chemical behavior and biological interactions.[3]

Caption: Chemical structure of **1H-imidazole-2-carbaldehyde**.

A significant structural feature is prototropic tautomerism, where the acidic proton can reside on either nitrogen atom (N1 or N3), leading to two distinct but rapidly interconverting tautomers.[3] This equilibrium can be influenced by substituents, solvent, and temperature.[3]

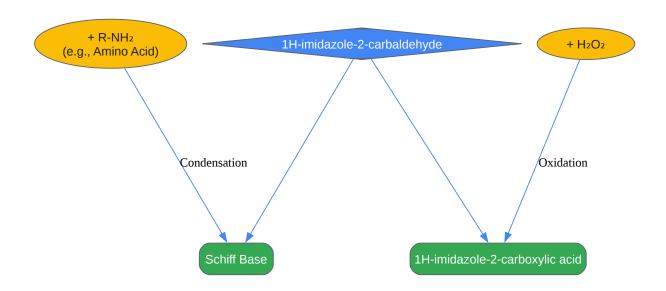


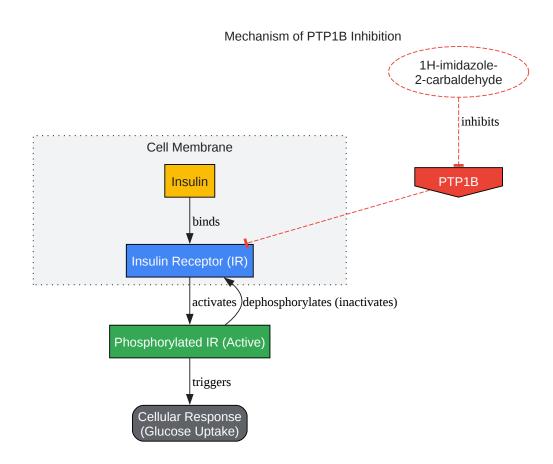






Key Reactions of 1H-imidazole-2-carbaldehyde







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